molecular formula C6H8N2O B12109648 4-(Methylamino)pyridin-3-OL

4-(Methylamino)pyridin-3-OL

Cat. No.: B12109648
M. Wt: 124.14 g/mol
InChI Key: DPQWYEUAUBORFA-UHFFFAOYSA-N
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Description

4-(Methylamino)pyridin-3-OL is a chemical compound with the molecular formula C6H8N2O It is a derivative of pyridine, featuring a methylamino group at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)pyridin-3-OL typically involves the methylation of 4-aminopyridine followed by hydroxylation at the 3-position. One common method involves the reaction of 4-aminopyridine with methyl iodide to form 4-(Methylamino)pyridine, which is then hydroxylated using a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve enzymatic reduction processes. For instance, the enzymatic reduction of 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one has been explored for the preparation of related compounds .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)pyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Products may include pyridine ketones or aldehydes.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, potentially forming various substituted pyridines.

Mechanism of Action

The mechanism of action of 4-(Methylamino)pyridin-3-OL involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: 4-(Methylamino)pyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methylamino group and a hydroxyl group on the pyridine ring makes it a versatile intermediate in various chemical syntheses and applications.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

4-(methylamino)pyridin-3-ol

InChI

InChI=1S/C6H8N2O/c1-7-5-2-3-8-4-6(5)9/h2-4,9H,1H3,(H,7,8)

InChI Key

DPQWYEUAUBORFA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1)O

Origin of Product

United States

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